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Compound of Interest

Compound Name: 4-Chloro-3-methoxytoluene

Cat. No.: B1359862 Get Quote

In the landscape of chemical research and pharmaceutical development, the unambiguous

structural confirmation of a molecule is the bedrock upon which all subsequent work is built. An

erroneous structural assignment can invalidate extensive biological screening, complicate

process development, and compromise regulatory submissions. For a molecule like 4-Chloro-
3-methoxytoluene, a substituted aromatic ether with potential applications as a building block

in organic synthesis, a comprehensive spectroscopic characterization is not merely a formality

but a critical component of its scientific dossier.

This guide provides an in-depth analysis of the key spectroscopic data—Mass Spectrometry

(MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy—for 4-Chloro-3-
methoxytoluene. Moving beyond a simple presentation of data, we will delve into the causality

behind the observed spectral features and outline the self-validating protocols used to acquire

them. This document is intended for researchers, scientists, and drug development

professionals who require a robust understanding of how these analytical techniques synergize

to provide a complete molecular portrait.

Molecular Identity
Systematic Name: 1-Chloro-4-methoxy-2-methylbenzene[1]

Common Names: 4-Chloro-3-methoxytoluene, 4-Chloro-3-methylanisole[2]

CAS Number: 73909-16-7[3]
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Molecular Formula: C₈H₉ClO[4][5]

Molecular Weight: 156.61 g/mol [1][4]

Caption: Molecular Structure of 4-Chloro-3-methoxytoluene.

Mass Spectrometry: Deconstructing the Molecule
Mass spectrometry (MS) provides the molecular weight and offers profound structural insights

through controlled fragmentation. For volatile and thermally stable compounds like 4-Chloro-3-
methoxytoluene, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

(EI) is the technique of choice. EI is a high-energy ionization method that induces reproducible

fragmentation, creating a characteristic "fingerprint" for the molecule.

Expertise & Experience: The Logic of Fragmentation in
Aromatic Ethers
Aromatic ethers exhibit predictable fragmentation pathways. The stability of the benzene ring

ensures that the molecular ion peak is typically prominent.[6][7] The primary fragmentation

events occur at the bonds adjacent to the oxygen atom and the aromatic ring.

Alpha (α) Cleavage: This involves the loss of a substituent from the ether, such as the methyl

group from the methoxy moiety.

Beta (β) Cleavage: Cleavage of the bond beta to the aromatic ring is a major fractionation

event for aromatic ethers.[7]

Experimental Protocol: GC-MS Analysis
A self-validating GC-MS protocol ensures reproducibility and accuracy.

Sample Preparation: Prepare a dilute solution of 4-Chloro-3-methoxytoluene (~100 ppm) in

a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Injection: Inject 1 µL of the sample solution into the GC inlet, which is heated to a

temperature sufficient to ensure rapid volatilization without thermal degradation (typically 250

°C). A split injection mode is often used to prevent column overloading.
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Chromatographic Separation: Utilize a non-polar capillary column (e.g., DB-5ms) to separate

the analyte from any impurities. A typical temperature program might be: hold at 50 °C for 2

minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

Ionization: As the analyte elutes from the GC column, it enters the MS ion source, where it is

bombarded with high-energy electrons (typically 70 eV) to induce ionization and

fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded, generating the

mass spectrum.

Data Presentation & Interpretation
The mass spectrum of 4-Chloro-3-methoxytoluene is characterized by several key ions that

confirm its structure.

m/z (Mass-to-

Charge Ratio)
Proposed Fragment Significance Relative Intensity

158/156
[C₈H₉³⁷ClO]⁺ /

[C₈H₉³⁵ClO]⁺
Molecular Ion (M⁺) Moderate

143/141 [M - CH₃]⁺
Loss of the methoxy

methyl group
High

113 [M - CH₃ - CO]⁺
Subsequent loss of

carbon monoxide
Moderate

103 [M - Cl]⁺
Loss of the chlorine

atom
High

Table 1: Key Mass Spectral Data for 4-Chloro-3-methoxytoluene.[1]

Interpretation Narrative:
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The presence of a pair of peaks at m/z 156 and 158 in an approximate 3:1 ratio is the

hallmark of a molecule containing a single chlorine atom, confirming the molecular formula.

This is the molecular ion peak (M⁺).

The most abundant fragment is often observed at m/z 141 (with its ³⁷Cl isotope at m/z 143).

This corresponds to the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion. This is

a classic α-cleavage fragmentation for anisole derivatives, resulting in a stable oxonium ion.

[8][9]

The peak at m/z 103 arises from the loss of a chlorine radical (•Cl, 35 Da), leading to the

[C₈H₉O]⁺ fragment.

A subsequent loss of carbon monoxide (CO, 28 Da) from the [M - CH₃]⁺ fragment leads to

the peak at m/z 113.

[M]⁺˙
m/z 156/158

[M - CH₃]⁺
m/z 141/143

- •CH₃

[M - Cl]⁺
m/z 121

- •Cl

[C₇H₆Cl]⁺
m/z 113/115

- CO

Click to download full resolution via product page

Caption: Primary fragmentation pathways for 4-Chloro-3-methoxytoluene in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Skeleton
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NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of

atoms in a molecule. By analyzing both the proton (¹H) and carbon (¹³C) spectra, we can map

out the complete carbon-hydrogen framework.

Theoretical Grounding: Chemical Shift, Integration, and
Coupling

Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic

environment of the nucleus.[10][11] Electron-withdrawing groups (like Cl and OCH₃) deshield

nearby nuclei, shifting their signals downfield (to higher ppm values), while electron-donating

groups (like CH₃) shield them, causing an upfield shift.

Integration: The area under a ¹H NMR signal is proportional to the number of protons it

represents.[11][12]

Splitting (Multiplicity): The signal for a proton is split into n+1 peaks by n equivalent

neighboring protons. This "n+1 rule" reveals how many protons are on adjacent carbons.[10]

[13]

Experimental Protocol: High-Resolution NMR
Sample Preparation: Dissolve 5-10 mg of 4-Chloro-3-methoxytoluene in ~0.7 mL of a

deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as

tetramethylsilane (TMS), to reference the chemical shift scale to 0.00 ppm.

Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is tuned and

the magnetic field is "shimmed" to maximize homogeneity.

¹H Spectrum Acquisition: A standard pulse sequence is used to acquire the proton spectrum.

Key parameters include the spectral width, acquisition time, and number of scans.

¹³C Spectrum Acquisition: A different pulse sequence with proton decoupling is used to

acquire the carbon spectrum. This results in each unique carbon appearing as a single line

(a singlet), simplifying the spectrum.[14] More scans are required due to the lower natural

abundance of ¹³C.

¹H NMR Data & Interpretation
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The structure of 4-Chloro-3-methoxytoluene leads to a predictable ¹H NMR spectrum with

five distinct signals.

Chemical Shift

(δ, ppm)
Multiplicity Integration Assignment Justification

~7.1-7.3 Doublet 1H Ar-H₅

Ortho to the

chlorine,

expected to be

the most

downfield

aromatic proton.

~6.8-7.0 Doublet 1H Ar-H₆
Ortho to the

methoxy group.

~6.7-6.9 Singlet 1H Ar-H₂

No adjacent

protons to couple

with.

~3.8-3.9 Singlet 3H -OCH₃

Typical range for

a methoxy group

on an aromatic

ring.

~2.2-2.4 Singlet 3H Ar-CH₃

Typical range for

a methyl group

on an aromatic

ring.

Table 2: Predicted ¹H NMR Spectral Data for 4-Chloro-3-methoxytoluene in CDCl₃.

Interpretation Narrative:

The aromatic region (6.5-8.0 ppm) will show three signals corresponding to the three protons

on the benzene ring.

The proton at position 2 is expected to be a singlet as it has no adjacent proton neighbors.
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The protons at positions 5 and 6 are adjacent and will split each other into doublets.

The two upfield singlets, each integrating to 3H, are unambiguously assigned to the methoxy

(-OCH₃) and the ring methyl (Ar-CH₃) groups. The methoxy protons are further downfield

due to the deshielding effect of the attached oxygen atom.

¹³C NMR Data & Interpretation
The ¹³C NMR spectrum is expected to show eight distinct signals, one for each unique carbon

atom.

Chemical Shift (δ, ppm) Assignment Justification

~155-160 C₃

Aromatic carbon attached to

the electron-donating methoxy

group (ipso-carbon).

~135-140 C₄
Aromatic carbon attached to

the chlorine atom.

~130-135 C₁
Aromatic carbon attached to

the methyl group.

~125-130 C₅ Aromatic C-H.

~120-125 C₂ Aromatic C-H.

~110-115 C₆
Aromatic C-H, shielded by the

ortho-methoxy group.

~55-60 -OCH₃ Methoxy carbon.

~15-20 Ar-CH₃ Ring methyl carbon.

Table 3: Predicted ¹³C NMR Spectral Data for 4-Chloro-3-methoxytoluene in CDCl₃.

Interpretation Narrative:

The six signals in the aromatic region (110-160 ppm) correspond to the six carbons of the

benzene ring.
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The three non-protonated (quaternary) carbons (C₁, C₃, C₄) can be distinguished from the

protonated carbons by their typically lower intensity or by using a DEPT experiment.[14] The

carbon attached to the highly electronegative oxygen (C₃) will be the most downfield.

The signals for the methoxy carbon (~55 ppm) and the methyl carbon (~16 ppm) appear in

their characteristic upfield regions.

Sample Preparation

Data Acquisition

Data Analysis

Dissolve Sample
in CDCl₃ Add TMS Standard Acquire ¹H Spectrum

Acquire ¹³C Spectrum
Process FID

(Fourier Transform) Integrate Peaks (¹H) Assign Signals Confirm Structure

Click to download full resolution via product page

Caption: A generalized workflow for structural elucidation via NMR spectroscopy.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. Molecular bonds vibrate at specific frequencies, and when irradiated with infrared

light, they absorb energy at frequencies corresponding to their natural vibrational modes.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR
ATR-FTIR is a modern technique that requires minimal sample preparation.

Background Scan: With the ATR crystal clean, a background spectrum is collected to

account for atmospheric CO₂ and H₂O.
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Sample Application: A single drop of liquid 4-Chloro-3-methoxytoluene is placed directly

onto the ATR crystal (e.g., diamond or zinc selenide).

Spectrum Acquisition: The IR beam is directed through the crystal, where it reflects internally

and penetrates a small distance into the sample. The sample absorbs specific frequencies,

and the attenuated beam is directed to the detector.

Data Processing: The instrument's software automatically ratios the sample scan against the

background scan to produce the final absorbance or transmittance spectrum.

Data Presentation & Interpretation
The IR spectrum provides a clear signature for the functional groups in 4-Chloro-3-
methoxytoluene.

Frequency Range (cm⁻¹) Vibration Type Functional Group

3100-3000 C-H Stretch Aromatic C-H

3000-2850 C-H Stretch
Aliphatic C-H (in -CH₃ and -

OCH₃)

1600 & 1475 C=C Stretch Aromatic Ring

1300-1000 C-O Stretch Aryl Ether (strong)

800-600 C-Cl Stretch Aryl Halide

Table 4: Characteristic Infrared Absorption Bands for 4-Chloro-3-methoxytoluene.[15][16][17]

Interpretation Narrative:

The presence of peaks just above 3000 cm⁻¹ confirms the aromatic C-H bonds, while peaks

just below 3000 cm⁻¹ confirm the aliphatic C-H bonds of the methyl and methoxy groups.

The characteristic absorptions around 1600 and 1475 cm⁻¹ are indicative of the C=C

stretching within the benzene ring.
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A strong, prominent band in the 1300-1000 cm⁻¹ region is a key diagnostic peak for the C-O

stretch of the aryl ether functional group.

The absorption in the lower frequency "fingerprint" region (800-600 cm⁻¹) is consistent with

the C-Cl stretching vibration.

Caption: Correlation of key functional groups to regions in the IR spectrum.

Conclusion: A Synergistic Approach to Structural
Verification
No single analytical technique provides a complete picture. The true power of spectroscopic

analysis lies in the integration of complementary data. For 4-Chloro-3-methoxytoluene, this

synergistic approach provides an unassailable structural proof:

Mass Spectrometry establishes the correct molecular weight (156.61 g/mol ) and the

presence of a chlorine atom. It also reveals key structural motifs through predictable

fragmentation.

NMR Spectroscopy provides the complete carbon-hydrogen framework, detailing the precise

connectivity and spatial relationships of every atom in the molecule.

Infrared Spectroscopy offers rapid confirmation of the essential functional groups—the

aromatic ring, the ether linkage, the alkyl groups, and the carbon-halogen bond.

Together, these techniques form a self-validating system of analysis. The data from each

method corroborates the others, leading to a single, consistent structural assignment. This

rigorous, multi-faceted characterization is the standard bearer for scientific integrity in modern

chemical and pharmaceutical development.
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Caption: The synergistic role of MS, NMR, and IR in structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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